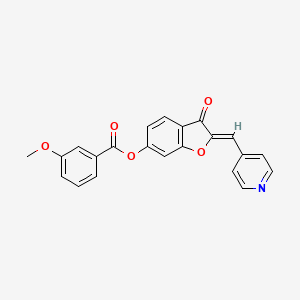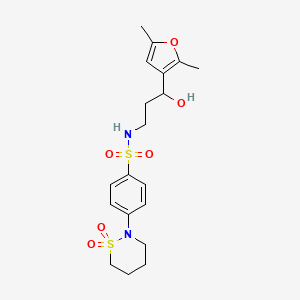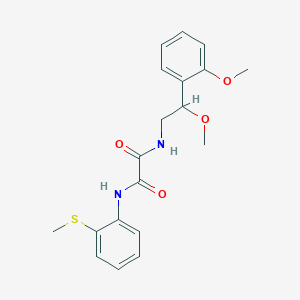![molecular formula C19H24N4O3 B2705351 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate CAS No. 903446-68-4](/img/structure/B2705351.png)
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives, which include compounds similar to the one you’re asking about, can exhibit a wide range of biological activity . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-Ray diffraction analysis . These compounds often form complex structures due to hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like NMR analysis .
Applications De Recherche Scientifique
Radiolabeled Antagonist for 5-HT1A Receptors
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate derivatives have been explored for their potential in neuroimaging, particularly as radiolabeled antagonists for the 5-HT1A receptors. For example, studies involving [18F]p-MPPF, a compound closely related to the chemical , have demonstrated its utility in the investigation of serotonergic neurotransmission through positron emission tomography (PET) imaging. This research is significant for understanding the role of 5-HT1A receptors in various neuropsychiatric disorders (Plenevaux et al., 2000).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Research has shown that some derivatives exhibit good antimicrobial properties against a range of microorganisms, suggesting a potential application in developing new antimicrobial agents. For instance, a study on 1,2,4-triazol-3-one derivatives, incorporating the methoxyphenyl piperazine motif, highlighted their significant antimicrobial effects, underscoring the chemical's versatility in pharmaceutical chemistry (Fandaklı et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from this compound has led to the identification of anti-inflammatory and analgesic agents. These agents were found to inhibit cyclooxygenase (COX) enzymes effectively, showing promise as new therapeutic options for treating inflammation and pain (Abu‐Hashem et al., 2020).
Selective Killing of Bacterial Persisters
Another groundbreaking application involves the selective eradication of bacterial persisters, which are known to tolerate antibiotic treatments without being affected by traditional antibiotic-sensitive cells. This approach represents a novel strategy in combating bacterial resistance, showcasing the compound's potential in enhancing the efficacy of antibiotic treatments (Kim et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been identified as promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have shown to have affinity towards alpha1-adrenergic receptors , which could potentially influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound could potentially increase acetylcholine levels, which is a key aspect in the treatment of Alzheimer’s disease .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes. For example, it has been shown to have protective effects against aluminium-induced neurotoxicity . This compound was found to attenuate the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in water maze tests and in lowering AChE activity .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that the p-methylphenyl group of this compound is active in the hinge region of the AChE crystal structure . This interaction results in the inhibition of AChE, thereby increasing acetylcholine levels .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its protective effects against aluminium-induced neurotoxicity over a period of 6 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at dosages of 3 and 5 mg/kg for 6 weeks . The study found that these dosages were effective in ameliorating the alterations induced by aluminium chloride .
Metabolic Pathways
It is known that many arylpiperazines, including this compound, undergo extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .
Propriétés
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-26-18(24)17-13-20-19(21-14(17)2)23-11-9-22(10-12-23)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWVKDMASLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)
![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)
![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)
